molecular formula C16H13BrN2O2 B14697354 7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 22284-73-7

7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Katalognummer: B14697354
CAS-Nummer: 22284-73-7
Molekulargewicht: 345.19 g/mol
InChI-Schlüssel: SWNNXMVVKBMLIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. They act on the central nervous system and are commonly used in the treatment of anxiety, insomnia, and other conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable diketone. For 7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the following steps might be involved:

    Bromination: Introduction of the bromine atom at the 7th position.

    Methylation: Addition of a methyl group at the 1st position.

    Cyclization: Formation of the benzodiazepine ring system.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, controlled temperatures, and specific catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Benzodiazepine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, benzodiazepine derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds are of interest due to their interaction with neurotransmitter receptors. They are used in studies related to the central nervous system.

Medicine

Medically, benzodiazepine derivatives are used for their sedative, anxiolytic, and muscle relaxant properties. They are prescribed for conditions like anxiety, insomnia, and seizures.

Industry

In the industry, these compounds might be used in the development of pharmaceuticals and as research tools in drug discovery.

Wirkmechanismus

The mechanism of action of benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedation, anxiolysis, and muscle relaxation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Lorazepam: Known for its potency and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione might have unique properties due to the presence of the bromine atom and the specific substitution pattern, which could affect its binding affinity and pharmacokinetics.

Eigenschaften

CAS-Nummer

22284-73-7

Molekularformel

C16H13BrN2O2

Molekulargewicht

345.19 g/mol

IUPAC-Name

7-bromo-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C16H13BrN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI-Schlüssel

SWNNXMVVKBMLIN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.